molecular formula C14H21ClN4O2 B2930172 Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate CAS No. 1420956-78-0

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B2930172
CAS No.: 1420956-78-0
M. Wt: 312.8
InChI Key: CIUXZUTZWHMGLL-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the reaction of 2-chloropyrimidin-4-yl with piperidin-3-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced equipment and techniques. The process involves the use of reactors, separators, and purification systems to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it a valuable tool for investigating biological processes and pathways.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

  • Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness: Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUXZUTZWHMGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate was prepared using the procedure similar to COMPOUND 54 using 2,4-dichloropyrimidine and tert-butyl piperidin-3-ylcarbamate. MS (ES+) C14H21ClN4O2 requires: 312. found: 313 [M+H]+
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